molecular formula C25H42N2O19 B14506989 6-Sialyllactosamine CAS No. 64364-50-7

6-Sialyllactosamine

Cat. No.: B14506989
CAS No.: 64364-50-7
M. Wt: 674.6 g/mol
InChI Key: RPSBVJXBTXEJJG-LURNZOHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sialyllactosamine involves the enzymatic transfer of sialic acid to lactosamine. This process is catalyzed by α-2,6-sialyltransferase, which attaches sialic acid to the outermost galactosyl residues on otherwise fully assembled branched glycans . The enzyme can be produced in Pichia pastoris, a yeast commonly used for recombinant protein production .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Pichia pastoris. The production process requires careful control of N-terminal truncations by host-inherent protease activities to ensure high-quality enzyme production .

Chemical Reactions Analysis

Types of Reactions

6-Sialyllactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include modified sialyllactosamines with different functional groups, which can be used for various scientific and industrial applications.

Scientific Research Applications

6-Sialyllactosamine has a wide range of scientific research applications:

Mechanism of Action

6-Sialyllactosamine exerts its effects by interacting with specific molecular targets. For example, it binds to the hemagglutinin protein on the surface of influenza viruses, preventing the virus from attaching to host cells . This interaction is facilitated by the sialic acid moiety of this compound, which mimics the natural receptors on host cells.

Comparison with Similar Compounds

Similar Compounds

    3-Sialyllactosamine: Another sialylated oligosaccharide found in milk.

    6-Sialyllactose: A similar compound with a different sugar backbone.

    3-Sialyllactose: Another variant with a different linkage of sialic acid.

Uniqueness

6-Sialyllactosamine is unique due to its specific α-2,6 linkage of sialic acid to lactosamine, which gives it distinct biological properties. This linkage is crucial for its role in antiviral activity and cell signaling .

Properties

CAS No.

64364-50-7

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22+,23-,25+/m0/s1

InChI Key

RPSBVJXBTXEJJG-LURNZOHQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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